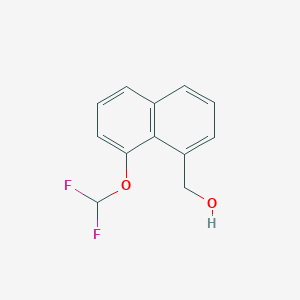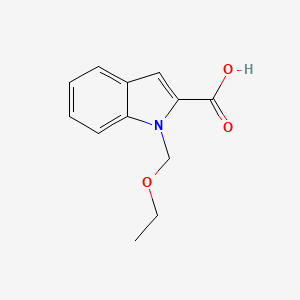
1-(Difluoromethoxy)naphthalene-8-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)naphthalin-8-methanol ist eine chemische Verbindung mit der Summenformel C12H10F2O2 und einem Molekulargewicht von 224,2 g/mol Diese Verbindung zeichnet sich durch das Vorhandensein einer Difluoromethoxygruppe aus, die an einen Naphthalinring gebunden ist, welcher wiederum an der 8. Position mit einer Methanolgruppe substituiert ist.
Vorbereitungsmethoden
Die Synthese von 1-(Difluoromethoxy)naphthalin-8-methanol beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit Naphthalin als Grundstruktur.
Einführung der Difluoromethoxygruppe: Die Difluoromethoxygruppe wird durch eine nukleophile Substitutionsreaktion unter Verwendung von Difluormethylether als Reagenz eingeführt.
Methanolsubstitution: Der letzte Schritt beinhaltet die Substitution einer Methanolgruppe an der 8. Position des Naphthalinrings.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um Ausbeute und Reinheit zu verbessern, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)naphthalin-8-methanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methanolgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Aldehyd oder einer Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem entsprechenden Alkohol oder Kohlenwasserstoff reduziert werden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen saure oder basische Katalysatoren, unterschiedliche Temperaturen und Lösungsmittel wie Dichlormethan oder Ethanol. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)naphthalin-8-methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungaler Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle in der Medikamentenentwicklung zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 1-(Difluoromethoxy)naphthalin-8-methanol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Difluoromethoxygruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen effektiver durchdringen kann. Sobald sie sich im Inneren der Zelle befindet, kann sie mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und so zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)naphthalin-8-methanol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(Methoxy)naphthalin-8-methanol: Fehlt die Fluoratome, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-(Trifluoromethoxy)naphthalin-8-methanol: Enthält ein zusätzliches Fluoratom, was seine Lipophilie und Reaktivität weiter erhöhen kann.
1-(Difluoromethoxy)benzol: Eine einfachere Struktur mit nur einem aromatischen Ring, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Die Einzigartigkeit von 1-(Difluoromethoxy)naphthalin-8-methanol liegt in seinem spezifischen Substitutionsmuster, das ihm einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C12H10F2O2 |
|---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
[8-(difluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2 |
InChI-Schlüssel |
UCGNDBHWSXPNJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)
![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)





